molecular formula C13H20O B8588483 6,10-Dimethylundeca-2,5,9-trien-4-one CAS No. 116036-01-2

6,10-Dimethylundeca-2,5,9-trien-4-one

Cat. No. B8588483
M. Wt: 192.30 g/mol
InChI Key: OMQVEFDSEDYJKB-UHFFFAOYSA-N
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Patent
US04226892

Procedure details

60 g. of the alcohol prepared according to paragraph (b) above, 700 g. of MnO2 and 1800 ml. of CH2Cl2 were stirred for 2 days at 20°-25°. After filtration and evaporation, the distillation of the residue gave 49 g. of crude ketone, b.p. 70°-75°/0.1 Torr, which was purified by vapour phase chromatography using a "20 M Carbowax" column and helium carrier at 140°. nD20 =1.5041; d420 =0.8958.
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:9][CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])=[CH:3][CH:4]([OH:8])[CH:5]=[CH:6][CH3:7]>O=[Mn]=O.C(Cl)Cl>[CH3:1][C:2]([CH2:9][CH2:10][CH:11]=[C:12]([CH3:13])[CH3:14])=[CH:3][C:4](=[O:8])[CH:5]=[CH:6][CH3:7]

Inputs

Step One
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC(C=CC)O)CCC=C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Mn]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and evaporation
DISTILLATION
Type
DISTILLATION
Details
the distillation of the residue
CUSTOM
Type
CUSTOM
Details
gave 49 g
CUSTOM
Type
CUSTOM
Details
of crude ketone, b.p. 70°-75°/0.1 Torr, which was purified by vapour phase chromatography
CUSTOM
Type
CUSTOM
Details
at 140°

Outcomes

Product
Name
Type
Smiles
CC(=CC(C=CC)=O)CCC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.